Cas no 15101-68-5 (1-Propanone,3-(3-methoxyphenyl)-1-phenyl-)
1-Propanone,3-(3-methoxyphenyl)-1-phenyl- Chemical and Physical Properties
Names and Identifiers
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- 1-Propanone,3-(3-methoxyphenyl)-1-phenyl-
- 3-(3-methoxyphenyl)-1-phenylpropan-1-one
- 3-(3-Methoxyphenyl)propiophenone
- 3-(3-Methoxyphenyl)propiophenon
- 3-(m-methoxyphenyl)propiophenone
- AC1L6YLI
- AG-D-97817
- CTK4C6852
- KB-177830
- NSC179364
- DTXSID00306695
- MFCD03843095
- 15101-68-5
- NSC-179364
- AKOS009391910
- 1-Propanone, 3-(3-methoxyphenyl)-1-phenyl-
-
- MDL: MFCD03843095
- Inchi: 1S/C16H16O2/c1-18-15-9-5-6-13(12-15)10-11-16(17)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3
- InChI Key: UKWMZBKFYZJWDR-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC(=C1)CCC(C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 240.11508
- Monoisotopic Mass: 240.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 1.081
- Boiling Point: 391.6°Cat760mmHg
- Flash Point: 174.8°C
- Refractive Index: 1.562
- PSA: 26.3
- LogP: 3.51070
1-Propanone,3-(3-methoxyphenyl)-1-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB365853-1 g |
3-(3-Methoxyphenyl)propiophenone, 97%; . |
15101-68-5 | 97% | 1g |
€932.90 | 2023-04-26 | |
| Fluorochem | 205829-1g |
3-(3-methoxyphenyl)propiophenone |
15101-68-5 | 97% | 1g |
£540.00 | 2022-03-01 | |
| Fluorochem | 205829-2g |
3-(3-methoxyphenyl)propiophenone |
15101-68-5 | 97% | 2g |
£1013.00 | 2022-03-01 | |
| Fluorochem | 205829-5g |
3-(3-methoxyphenyl)propiophenone |
15101-68-5 | 97% | 5g |
£2025.00 | 2022-03-01 | |
| abcr | AB365853-1g |
3-(3-Methoxyphenyl)propiophenone, 97%; . |
15101-68-5 | 97% | 1g |
€932.10 | 2025-04-20 | |
| abcr | AB365853-2g |
3-(3-Methoxyphenyl)propiophenone, 97%; . |
15101-68-5 | 97% | 2g |
€1674.30 | 2025-04-20 | |
| abcr | AB365853-2 g |
3-(3-Methoxyphenyl)propiophenone, 97%; . |
15101-68-5 | 97% | 2g |
€1677.00 | 2023-04-26 | |
| A2B Chem LLC | AA76280-1g |
3-(3-Methoxyphenyl)propiophenone |
15101-68-5 | 97% | 1g |
$644.00 | 2024-04-20 | |
| A2B Chem LLC | AA76280-2g |
3-(3-Methoxyphenyl)propiophenone |
15101-68-5 | 97% | 2g |
$1169.00 | 2024-04-20 | |
| A2B Chem LLC | AA76280-5g |
3-(3-Methoxyphenyl)propiophenone |
15101-68-5 | 97% | 5g |
$2291.00 | 2024-04-20 |
1-Propanone,3-(3-methoxyphenyl)-1-phenyl- Suppliers
1-Propanone,3-(3-methoxyphenyl)-1-phenyl- Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 1-Propanone,3-(3-methoxyphenyl)-1-phenyl-
Introduction to 1-Propanone,3-(3-methoxyphenyl)-1-phenyl- (CAS No. 15101-68-5) and Its Emerging Applications in Chemical Biology
The compound 1-Propanone,3-(3-methoxyphenyl)-1-phenyl-, identified by the CAS number 15101-68-5, is a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This review aims to provide a comprehensive overview of its chemical properties, structural characteristics, and the latest advancements in its application across various scientific domains.
At its core, 1-Propanone,3-(3-methoxyphenyl)-1-phenyl- is an aromatic ketone derivative featuring a unique structural motif that combines a phenyl ring with a methoxy-substituted phenyl group. This configuration imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules. The presence of both aromatic and heteroaromatic systems within its structure allows for diverse interactions with biological targets, which has garnered considerable attention from researchers exploring drug discovery and synthetic chemistry.
In recent years, the study of 1-Propanone,3-(3-methoxyphenyl)-1-phenyl- has been influenced by the growing interest in multitarget-directed ligands (MTLs). These compounds are designed to interact with multiple biological targets simultaneously, offering a strategic approach to overcome limitations associated with traditional monotherapies. The structural features of 1-Propanone,3-(3-methoxyphenyl)-1-phenyl- make it an ideal candidate for developing MTLs due to its ability to modulate various pharmacological pathways. For instance, preliminary studies have suggested that this compound exhibits inhibitory activity against both kinases and proteases, two key classes of enzymes implicated in numerous diseases.
The synthesis of 1-Propanone,3-(3-methoxyphenyl)-1-phenyl- has been optimized through several methodologies, each contributing to its accessibility and scalability for industrial applications. One notable approach involves the Friedel-Crafts acylation followed by reduction and functional group interconversion. This synthetic route not only highlights the compound's versatility but also underscores the importance of innovative chemical transformations in enhancing molecular complexity. Recent advancements in catalytic systems have further refined these processes, enabling higher yields and improved selectivity.
From a computational chemistry perspective, the molecular modeling of 1-Propanone,3-(3-methoxyphenyl)-1-phenyl- has provided valuable insights into its binding interactions with biological macromolecules. High-resolution structures obtained through X-ray crystallography and NMR spectroscopy have revealed key pharmacophoric elements responsible for its bioactivity. These findings have guided the design of derivatives with enhanced potency and reduced side effects. Moreover, machine learning algorithms have been employed to predict novel analogs with optimized pharmacokinetic profiles, demonstrating the synergy between experimental and computational approaches.
The pharmacological profile of 1-Propanone,3-(3-methoxyphenyl)-1-phenyl- has been extensively evaluated in preclinical studies. Notably, its ability to inhibit aberrant signaling pathways has been linked to promising results in models of cancer and neurodegenerative disorders. For example, studies have demonstrated its potential in disrupting tyrosine kinase-mediated proliferation by competing with ATP binding pockets. Additionally, its interaction with microtubule-associated proteins suggests a role in modulating neuronal survival pathways. These findings underscore the compound's therapeutic relevance and highlight the need for further clinical investigation.
The development of 1-Propanone,3-(3-methoxyphenyl)-1-phenyl- as a drug candidate also involves considerations of formulation and delivery systems. Nanotechnology-based approaches have emerged as particularly promising for enhancing bioavailability and targeted delivery. Liposomes and polymeric nanoparticles have been explored as carriers for this compound, showing improved solubility and cellular uptake. Such innovations are critical for translating preclinical successes into effective clinical treatments.
Environmental considerations play a significant role in the sustainable development of 1-Propanone,3-(3-methoxyphenyl)-1-phenyl- derivatives. Green chemistry principles have guided efforts to minimize waste and reduce hazardous reagents during synthesis. Biocatalytic methods, such as enzymatic oxidation or reduction, have been integrated into production workflows to enhance efficiency while adhering to ecological standards. These practices align with global initiatives aimed at promoting sustainable pharmaceutical manufacturing.
Future directions in the study of 1-Propanone,3-(3-methoxyphenyl)-1-phenyl- include exploring its role in combinatorial therapies and personalized medicine. The compound's multifunctionality makes it an attractive candidate for combination regimens that leverage synergistic effects between different pharmacological targets. Furthermore, advances in genomics and proteomics are expected to refine patient stratification strategies based on individual biomarker profiles.
In conclusion, 1-Propanone, CAS No, 15101-68-5, represents a compelling example of how structural innovation can drive therapeutic discovery. Its unique chemical profile positions it as a cornerstone in the development of next-generation pharmaceuticals addressing complex diseases worldwide.
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